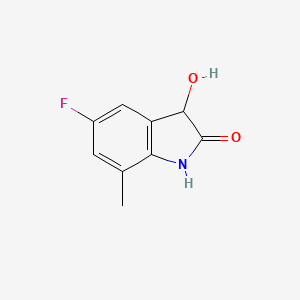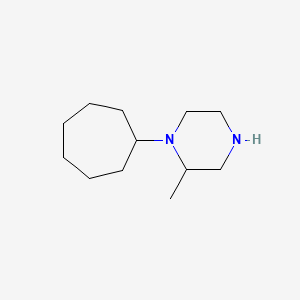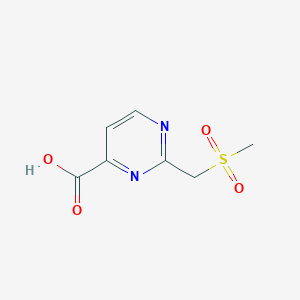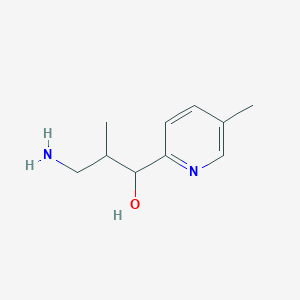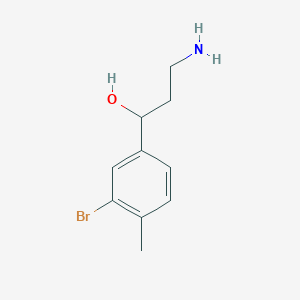![molecular formula C26H30N2O B13188255 (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)
(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a triphenylmethyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced via a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with an amine precursor.
Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and substitution reactions, and employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the triphenylmethyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyrrolidine derivatives.
Substitution Products: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the triphenylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-(Pyrrolidin-1-yl)-2-[(diphenylmethyl)amino]propan-1-ol: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
(2S)-3-(Pyrrolidin-1-yl)-2-[(phenylmethyl)amino]propan-1-ol: Contains a phenylmethyl group.
(2S)-3-(Pyrrolidin-1-yl)-2-[(tert-butyl)amino]propan-1-ol: Features a tert-butyl group.
Uniqueness
The presence of the triphenylmethyl group in (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol imparts unique steric and electronic properties, making it distinct from similar compounds. This group enhances the compound’s stability and its ability to interact with specific molecular targets, thereby influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H30N2O |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2S)-3-pyrrolidin-1-yl-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C26H30N2O/c29-21-25(20-28-18-10-11-19-28)27-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,27,29H,10-11,18-21H2/t25-/m0/s1 |
Clave InChI |
FOJAUYLDNUKRJS-VWLOTQADSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
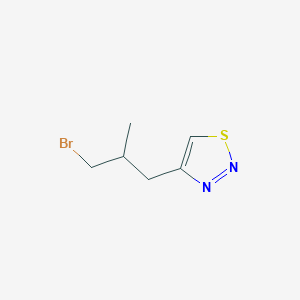
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)
